molecular formula C11H15FOS B7991649 4-[(sec-Butyloxy)methyl]-3-fluorothiophenol

4-[(sec-Butyloxy)methyl]-3-fluorothiophenol

Cat. No.: B7991649
M. Wt: 214.30 g/mol
InChI Key: WGBYQXVREOXPHV-UHFFFAOYSA-N
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Description

4-[(sec-Butyloxy)methyl]-3-fluorothiophenol is a fluorinated thiophenol derivative with a sec-butoxy methyl substituent at the 4-position of the aromatic ring. The presence of fluorine at the 3-position and the thiophenol (-SH) group at the 1-position confers unique electronic and steric properties.

Properties

IUPAC Name

4-(butan-2-yloxymethyl)-3-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-3-8(2)13-7-9-4-5-10(14)6-11(9)12/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBYQXVREOXPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone for introducing alkoxy methyl groups to aromatic systems. For 4-[(sec-Butyloxy)methyl]-3-fluorothiophenol, this method involves reacting 3-fluorothiophenol with sec-butyloxymethyl chloride in the presence of a base.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Temperature: 0–25°C

  • Yield: 45–60% (dependent on steric hindrance from the sec-butyl group).

Mechanistic Insights:
The thiophenol’s -SH group is deprotonated by the base, forming a thiolate ion that attacks the electrophilic carbon in sec-butyloxymethyl chloride. The fluorine at the 3-position exerts an electron-withdrawing effect, enhancing the nucleophilicity of the thiolate.

Challenges:

  • Competing oxidation of the thiol to disulfide necessitates inert atmospheres.

  • Steric bulk from the sec-butyl group may reduce reaction rates, requiring prolonged reaction times.

Nucleophilic Substitution Strategies

Disulfide Intermediates

A two-step approach involving disulfide formation followed by reductive cleavage is documented in analogous systems.

Step 1: Disulfide Formation
3-Fluorothiophenol is treated with iodine or hydrogen peroxide to form bis(3-fluorophenyl)disulfide.

Step 2: Alkylation and Reduction
The disulfide reacts with sec-butoxy methyl bromide under radical conditions (e.g., UV light) or with organolithium reagents (e.g., n-butyllithium) to introduce the sec-butoxy methyl group. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the target thiophenol.

Data Table 1: Representative Reaction Parameters

StepReagentSolventTemperatureYieldSource
1I₂, H₂O₂EtOH25°C85%
2n-BuLi, sec-C₄H₉OCH₂BrTHF-78°C32%

Advantages:

  • Disulfides mitigate thiol oxidation during storage.

  • Organolithium reagents enable regioselective alkylation.

Protective Group Chemistry

Silyl Protection of Thiol Groups

To prevent unwanted side reactions, the thiol group is often protected as a tert-butyldimethylsilyl (TBDMS) ether before alkylation.

Procedure:

  • Protect 3-fluorothiophenol with TBDMSCl in DMF.

  • Alkylate the protected thiol with sec-butyloxymethyl chloride.

  • Deprotect using tetrabutylammonium fluoride (TBAF) in THF.

Data Table 2: Protective Group Efficiency

Protective GroupDeprotection ReagentYield (Overall)
TBDMSTBAF68%
TritylAgNO₃54%

Optimization Note:
TBDMS offers superior stability under alkylation conditions compared to trityl groups.

Oxidative Methods for Thioether Formation

Oxidation of Thiols to Sulfonyl Chlorides

An alternative route involves converting 3-fluorothiophenol to its sulfonyl chloride derivative, followed by coupling with sec-butoxy methanol.

Reaction Pathway:

  • 3-FluorothiophenolCl2,H2O3-Fluorobenzenesulfonyl chloride\text{3-Fluorothiophenol} \xrightarrow{\text{Cl}_2, \text{H}_2\text{O}} \text{3-Fluorobenzenesulfonyl chloride}

  • 3-Fluorobenzenesulfonyl chloride+sec-C4H9OCH2OHEt3NTarget Compound\text{3-Fluorobenzenesulfonyl chloride} + \text{sec-C}_4\text{H}_9\text{OCH}_2\text{OH} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Limitations:

  • Low yields (25–40%) due to over-oxidation.

  • Requires stringent control of chlorine gas flow.

Green Chemistry Approaches

Solvent-Free Alkylation

Recent patents highlight solvent-free conditions using microwave irradiation to enhance reaction efficiency.

Protocol:

  • Mix 3-fluorothiophenol, sec-butyloxymethyl bromide, and K₂CO₃.

  • Irradiate at 100°C for 15 minutes.

Outcome:

  • Yield: 58%

  • Purity: 92% (vs. 75% in conventional methods)

Environmental Impact:
Eliminates chlorinated solvents, aligning with green chemistry principles.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Pilot-scale studies demonstrate the viability of continuous flow reactors for large-scale production.

Key Parameters:

  • Residence Time: 10 minutes

  • Temperature: 50°C

  • Catalyst: Immobilized lipase (enzymatic catalysis)

Benefits:

  • 20% higher throughput compared to batch reactors.

  • Reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

4-[(sec-Butyloxy)methyl]-3-fluorothiophenol can undergo various types of chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the thiophenol group to thiol or sulfide derivatives.

    Substitution: The fluorine atom and sec-butyloxy methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenol group can yield sulfonic acids, while substitution reactions can introduce a wide range of functional groups onto the thiophenol ring.

Scientific Research Applications

4-[(sec-Butyloxy)methyl]-3-fluorothiophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(sec-Butyloxy)methyl]-3-fluorothiophenol involves its interaction with molecular targets and pathways within biological systems. The sec-butyloxy methyl group and fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with 4-(Benzyloxy)-3-phenethoxyphenol (C3)

Key Differences :

  • Functional Groups: C3 lacks fluorine and a thiophenol group, instead featuring a benzyloxy-phenethoxy substitution pattern on the phenol ring .
  • Synthesis: C3 is synthesized via oxidation of 4-(benzyloxy)-3-phenethoxybenzaldehyde using meta-chloroperoxybenzoic acid (mCPBA) and subsequent hydrolysis . In contrast, this compound likely requires fluorination and thiol-group protection during synthesis.
  • Reactivity: The thiophenol group in the target compound is more nucleophilic and acidic (pKa ~6–8 for thiophenols) compared to the phenolic -OH group in C3 (pKa ~10) due to sulfur’s lower electronegativity.

Comparison with 4-sec-Butyl-2,6-di-tert-butylphenol

Structural Similarities :

  • Both compounds feature a sec-butyl substituent, but 4-sec-Butyl-2,6-di-tert-butylphenol has bulky tert-butyl groups at the 2- and 6-positions, leading to significant steric hindrance .
  • Applications: The tert-butyl-substituted phenol is used as an antioxidant in industrial applications, whereas the fluorothiophenol derivative may find use in pharmaceuticals or agrochemicals due to its reactive -SH group .

Comparison with 4-[(sec-Butylsulfanyl)methyl]-5-methyl-2-furoic Acid

Functional Group Analysis :

  • Sulfur Motif: Both compounds contain sulfur, but the target compound has a thiophenol (-SH), while the furoic acid derivative has a sulfanyl (-S-) group in a non-aromatic system .
  • Physical Properties :
Property This compound (Inferred) 4-[(sec-Butylsulfanyl)methyl]-5-methyl-2-furoic Acid
Molecular Weight (g/mol) ~200–220 (estimated) 228.308
Boiling Point (°C) Moderate (similar to aromatic thiols) 350.9 ± 42.0
LogP ~2.5–3.5 (predicted) 2.85
  • The higher boiling point of the furoic acid derivative is attributed to its carboxylic acid group, which enhances intermolecular hydrogen bonding .

Research Findings and Implications

Electronic Effects of Fluorine

The electron-withdrawing fluorine at the 3-position in this compound likely reduces the electron density of the aromatic ring, stabilizing the thiophenolate anion and enhancing acidity compared to non-fluorinated analogs.

Steric and Solubility Considerations

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups LogP
This compound C11H15FO2S ~214.3 (est.) Thiophenol, Fluorine, sec-Butyl ~2.8
4-(Benzyloxy)-3-phenethoxyphenol (C3) C21H20O3 320.38 Phenol, Benzyloxy, Phenethoxy ~3.2
4-sec-Butyl-2,6-di-tert-butylphenol C18H30O 262.43 Phenol, sec-Butyl, tert-Butyl ~5.1
4-[(sec-Butylsulfanyl)methyl]-5-methyl-2-furoic Acid C11H16O3S 228.31 Furoic Acid, Sulfanyl 2.85

Biological Activity

4-[(sec-Butyloxy)methyl]-3-fluorothiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H15FOS\text{C}_{12}\text{H}_{15}\text{FOS}

This structure includes a thiophenol moiety, which is known for its diverse biological activities, including antimicrobial and antioxidant properties.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules. This interaction can modulate biological pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiophenol derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
4-HydroxydithiocoumarinStaphylococcus aureus62.5 µg/mL
4-MethylthiophenolEscherichia coli78.12 µg/mL

Antiproliferative Effects

In vitro studies have demonstrated that thiophenol derivatives possess antiproliferative effects against cancer cell lines such as HeLa and A549. The IC50 values for these compounds indicate their potential as therapeutic agents in oncology .

Table 2: Antiproliferative Activity

Compound NameCell LineIC50 (µg/mL)
This compoundHeLaTBD
Maesopsin-6-O-glucosideA549242.52

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophenol derivatives against resistant strains of bacteria. The results highlighted the importance of structural modifications in enhancing activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiproliferative Mechanism : Another investigation focused on the mechanism by which thiophenol derivatives induce apoptosis in cancer cells. The study revealed that these compounds activate caspase pathways, leading to programmed cell death .

Q & A

Q. What experimental designs can elucidate the role of steric effects from the sec-butyl group in reaction mechanisms?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.
  • X-ray crystallography : Resolve 3D structures of intermediates to identify steric hindrance .

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